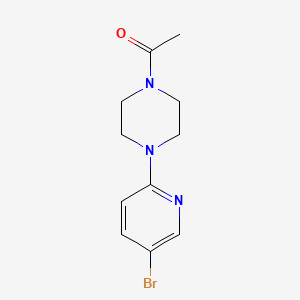
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone
Übersicht
Beschreibung
“1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” is a chemical compound with the CAS Number: 494771-76-5 . It has a molecular weight of 284.16 and its molecular formula is C11H14BrN3O . The IUPAC name for this compound is 1-acetyl-4-(5-bromo-2-pyridinyl)piperazine .
Molecular Structure Analysis
The molecular structure of “1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” consists of a piperazine ring attached to a bromopyridine group and an ethanone group . The exact mass of the compound is 283.03200 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a LogP value of 1.51550, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Antimicrobial Agents
Researchers have synthesized novel derivatives similar to the specified compound that exhibit potent antimicrobial activities. These derivatives are synthesized through reactions involving piperazine and other reagents, and their antimicrobial efficacy is tested against various pathogens, showing promising results as potential antimicrobial agents (Zaidi et al., 2021).
Development of Anti-HIV Drugs
Compounds structurally related to "1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone" have been explored for their potential anti-HIV properties. These compounds are synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 in vitro, contributing to the search for new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Anticancer Activity
Certain derivatives, by incorporating piperazine moieties, have been synthesized and assessed for their anticancer activities against breast cancer cells. These studies involve comprehensive synthetic procedures followed by evaluations using various methods to determine their effectiveness in inhibiting cancer cell proliferation, highlighting their potential as anticancer agents (Yurttaş et al., 2014).
Synthesis and Characterization of Metal Complexes
Research has been conducted on the synthesis of novel metal complexes involving ligands structurally related to the specified compound. These complexes are characterized and evaluated for their fluorescence, electrochemical properties, and antimicrobial activities, offering insights into their multifunctional applications (Verma & Singh, 2015).
VEGFR-II Inhibition for Cancer Treatment
Derivatives have been synthesized targeting VEGFR-II inhibition, a crucial pathway in cancer management. These compounds have undergone structural confirmation and in vitro anticancer screening, demonstrating significant cytotoxicity against cancer cell lines and suggesting their potential in cancer therapy (Aboul-Enein et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIUYPWBDOIIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620004 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone | |
CAS RN |
494771-76-5 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


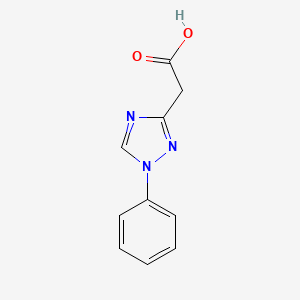

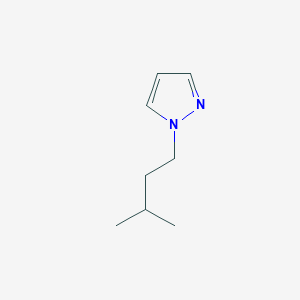
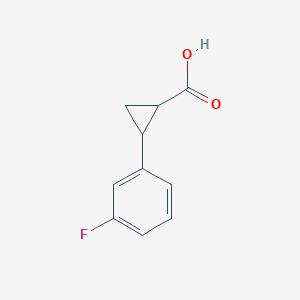


![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)
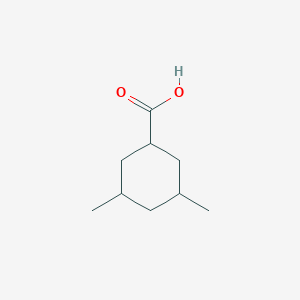
![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)

